An In-depth Technical Guide to the Physicochemical Characteristics of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol
An In-depth Technical Guide to the Physicochemical Characteristics of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol
Foreword: Bridging Structure and Function in Drug Discovery
In the landscape of modern medicinal chemistry, the journey from a promising molecular structure to a viable drug candidate is paved with a deep understanding of its physicochemical properties. These characteristics—solubility, acidity, lipophilicity, and more—are not mere data points; they are the fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1] This guide provides a comprehensive technical overview of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol, a novel heterocyclic compound. While specific experimental data for this molecule is not extensively published, this document serves as a robust framework for its characterization. We will leverage established principles of physical organic chemistry and proven experimental methodologies to define a clear path for its evaluation. Pyrazole derivatives, as a class, are of significant interest in drug development due to their diverse biological activities, making a thorough understanding of their properties crucial for unlocking their therapeutic potential.[2][3][4]
Molecular Structure and Predicted Physicochemical Profile
The foundational step in characterizing any new chemical entity is to establish its structure and predict its core physicochemical parameters. These predictions, often derived from computational models, provide initial insights into the molecule's "drug-likeness" and guide subsequent experimental design.[1]
Chemical Structure:
-
IUPAC Name: 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol
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Molecular Formula: C₉H₁₆N₂O
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Canonical SMILES: CC(C)(O)CC1=CN(C)N=C1
The structure features a 1,3-disubstituted pyrazole ring, a core scaffold in many biologically active compounds.[5] The side chain contains a tertiary alcohol, a functional group that can significantly influence solubility and hydrogen bonding capacity.
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties for 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol. These values are calculated based on its structure and are benchmarked against established guidelines for oral drug candidates, such as Lipinski's Rule of 5.[1]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 168.24 g/mol | Influences absorption and diffusion; generally, values <500 Da are preferred for oral drugs.[1] |
| cLogP (Octanol-Water Partition Coefficient) | 0.9 (Estimated) | A measure of lipophilicity, which affects permeability, solubility, and metabolism. Values between 1 and 3 are often optimal.[1] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The capacity to donate hydrogen bonds influences solubility and target binding. ≤5 is a general guideline.[1] |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole nitrogens, 1 from hydroxyl oxygen) | The capacity to accept hydrogen bonds impacts solubility and interactions with biological targets. ≤10 is a general guideline.[1] |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | TPSA is correlated with passive molecular transport through membranes and is a good predictor of oral bioavailability. |
| Rotatable Bonds | 3 | A measure of molecular flexibility, which can impact binding affinity and bioavailability. |
Synthesis and Spectroscopic Characterization Workflow
A robust and reproducible synthetic route is paramount for obtaining high-purity material for physicochemical and biological evaluation. While a specific protocol for this molecule is not published, a plausible synthesis can be designed based on established pyrazole chemistry.[6]
Proposed Synthetic Pathway
A logical approach involves the reaction of a suitable pyrazole-containing precursor with a Grignard reagent, as outlined below.
Caption: Proposed synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol.
Spectroscopic Analysis Workflow
Structural confirmation and purity assessment are critical. A standard workflow for spectroscopic analysis should be employed.[2][7]
Caption: General workflow for spectroscopic analysis.
Standard Experimental Protocols for Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [8]
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Use tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Signals: Expect signals corresponding to the methyl group on the pyrazole ring, the two protons on the pyrazole ring, the methylene protons adjacent to the pyrazole ring, the two methyl groups on the propanol moiety, and the hydroxyl proton.
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Expected ¹³C NMR Signals: Expect distinct signals for each unique carbon atom in the molecule.[7]
Mass Spectrometry (MS) [2]
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Technique: Use Electrospray Ionization (ESI) for soft ionization.
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Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).
-
High-Resolution MS (HRMS): Use HRMS to confirm the elemental composition.
Infrared (IR) Spectroscopy [7]
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Sample Preparation: Analyze the sample as a thin film or a KBr pellet.
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Expected Absorption Bands: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol. Characteristic C-H, C=N, and C=C stretching and bending vibrations for the pyrazole ring and alkyl groups.[7]
Determination of Critical Physicochemical Properties
The following sections detail the experimental protocols for determining the key physicochemical properties that govern a drug's behavior.
Aqueous Solubility
Solubility is a critical factor for drug absorption and formulation.[1] The shake-flask method is a widely accepted standard for determining equilibrium solubility.[9][10]
Experimental Protocol: Shake-Flask Method [9]
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Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully remove a known volume of the supernatant and filter it through a 0.22 µm syringe filter that does not bind the compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Data Reporting: Report the solubility in mg/mL or µM.
Caption: Workflow for determining equilibrium solubility.
Dissociation Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[11][12] Given that pyrazole is a weak base, determining its pKa is essential. For compounds with limited aqueous solubility, potentiometric titration in a co-solvent system or HPLC-based methods are often employed.[11]
Experimental Protocol: Potentiometric Titration [12][13]
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol or acetonitrile) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH electrode.[12]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[13]
Caption: Workflow for pKa determination by potentiometric titration.
Alternative Method: HPLC-Based pKa Determination For very poorly soluble compounds, an HPLC-based method can be highly effective.[14] This technique relies on the principle that the retention time of an ionizable compound on a reverse-phase column is dependent on its ionization state and, therefore, the pH of the mobile phase. By measuring the retention time at various mobile phase pH values, a sigmoid curve can be generated, from which the pKa can be derived.[11][14]
Conclusion: A Roadmap for Characterization
This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol. The outlined protocols are based on established, robust methodologies that ensure data integrity and reproducibility. By systematically determining the properties of solubility, pKa, lipophilicity, and spectroscopic identity, researchers can build a complete profile of this molecule. This foundational knowledge is indispensable for interpreting biological data, optimizing molecular properties, and ultimately advancing promising compounds through the drug discovery pipeline.[1][15]
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Gleeson, M. P., et al. (2024, July 22). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry. Retrieved from [Link][16]
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Kandi, S. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link][14]
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Kaur, M., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181, 32-45. Retrieved from [Link][17]
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Mobley, D. L., & Klimovich, P. V. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link][10]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link][6]
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Popova, Y., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 356-363.[11]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link][13]
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Sisco, N. J., & E. S. Baker. (2018). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC. Retrieved from [Link][15]
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Yildirim, E., & Ozdemir, A. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link][12]
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Zevallos, M. A., et al. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link][4]
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Zhang, L., et al. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link][5]
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Zlatic, M. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. Retrieved from [Link]
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